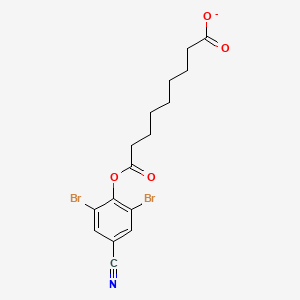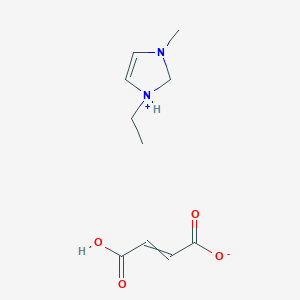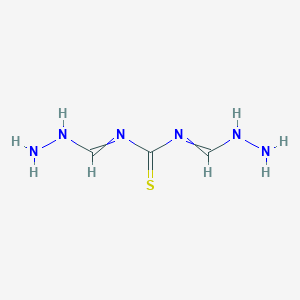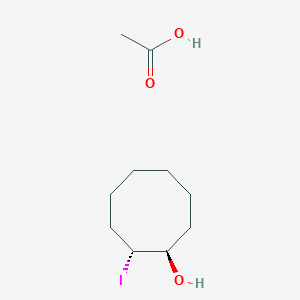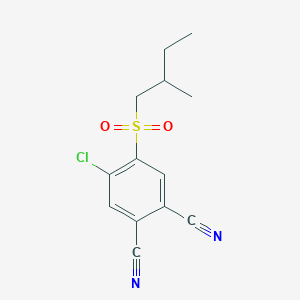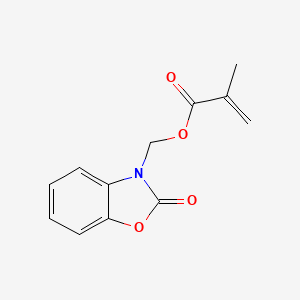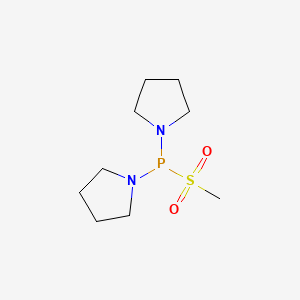
Methylsulfonyl(dipyrrolidin-1-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is a chemical compound with the molecular formula C10H20N2O2PS It is known for its unique structure, which includes a phosphane core bonded to two pyrrolidinyl groups and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfonyl(dipyrrolidin-1-yl)phosphane typically involves the reaction of dipyrrolidinylphosphine with methylsulfonyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methylsulfonyl(dipyrrolidin-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyrrolidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
Methylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of methylsulfonyl(dipyrrolidin-1-yl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane core can donate electron density to metal ions, facilitating various catalytic transformations. The methylsulfonyl group can also participate in redox reactions, contributing to the compound’s reactivity.
類似化合物との比較
Similar Compounds
Tris(1-pyrrolidinyl)phosphine: Similar in structure but lacks the methylsulfonyl group.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Tris(dimethylamino)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is unique due to the presence of both pyrrolidinyl and methylsulfonyl groups, which impart distinct reactivity and coordination properties. This makes it a versatile compound for various applications in synthesis and catalysis.
特性
CAS番号 |
141930-79-2 |
|---|---|
分子式 |
C9H19N2O2PS |
分子量 |
250.30 g/mol |
IUPAC名 |
methylsulfonyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C9H19N2O2PS/c1-15(12,13)14(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChIキー |
YOADSBCFGPRNHS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)P(N1CCCC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
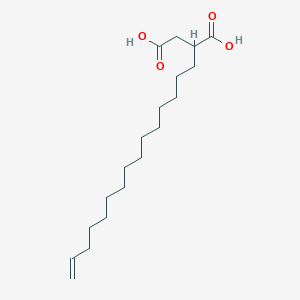
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
